molecular formula C6H6O6 B042460 trans-Aconitic acid CAS No. 4023-65-8

trans-Aconitic acid

Cat. No. B042460
CAS RN: 4023-65-8
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-HNQUOIGGSA-N
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Description

Synthesis Analysis

Trans-Aconitic acid is synthesized through various chemical and biological methods. Notably, N-arylimides of trans-aconitic acid can be prepared by reacting the acid with N-arylamines in glacial acetic acid, leading to the formation of N-arylamides as intermediates. This synthesis pathway highlights the acid's potential for chemical modification and utility in producing complex organic compounds (Martynov, 2005).

Molecular Structure Analysis

The molecular structure of trans-Aconitic acid has been examined through various spectroscopic and crystallographic methods, revealing intricate details about its configuration and intermolecular interactions. Studies on cis-Aconitic acid provide insights into the structural differences between the cis and trans isomers, with trans-Aconitic acid exhibiting unique hydrogen-bond patterns and geometric arrangements due to its unsaturated tricarboxylic acid structure (Nagel, Endruschat, & Bock, 1996).

Chemical Reactions and Properties

Trans-Aconitic acid participates in various chemical reactions, including isomerization and esterification, which significantly influence its chemical properties and applications. The isomerization of cis-aconitic acid to trans-aconitic acid can be catalyzed by aconitate isomerase, an enzyme that facilitates the reversible conversion between these isomers, highlighting the acid's biological relevance and potential for bioengineering applications (Takiguchi et al., 2020).

Physical Properties Analysis

The physical properties of trans-Aconitic acid, such as its thermal behavior, have been extensively studied. Thermal decomposition experiments of trans- and cis-aconitic acids reveal differences in their stability and thermal transformation pathways. Such studies are crucial for understanding the acid's stability under various conditions and its suitability for industrial processes (Wyrzykowski et al., 2011).

Chemical Properties Analysis

The chemical properties of trans-Aconitic acid, including its reactivity and interaction with other compounds, are of significant interest. For instance, the esterification of trans-Aconitic acid has been explored to enhance its lipophilicity and biopharmaceutical properties, indicating its potential for medical and industrial applications. Such modifications can lead to derivatives with improved activity and usability (Oliveira et al., 2018).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling TAA . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

As a top value-added chemical, TAA may function as a chemical precursor or intermediate for high-value downstream industrial and biological applications . These applications include use as a bio-based plasticizer, cross-linker, and the formation of valuable and multi-functional polyesters that have also been used in tissue engineering . Since TAA can be sustainably sourced from renewable, inexpensive sources such as sugarcane, molasses, and sweet sorghum syrup, there is enormous potential to provide multiple streams of additional income to the sugar industry through downstream industrial and biological applications .

properties

IUPAC Name

(E)-prop-1-ene-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+
Source PubChem
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InChI Key

GTZCVFVGUGFEME-HNQUOIGGSA-N
Source PubChem
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Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O
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Isomeric SMILES

C(/C(=C\C(=O)O)/C(=O)O)C(=O)O
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Molecular Formula

C6H6O6
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DSSTOX Substance ID

DTXSID1048706
Record name trans-Aconitic acid
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Molecular Weight

174.11 g/mol
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Physical Description

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless
Record name Aconitic acid
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Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 472.5 mg/mL, soluble in water and alcohol
Record name ACONITIC ACID
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Product Name

trans-Aconitic acid

Color/Form

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID

CAS RN

4023-65-8, 499-12-7
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Record name Aconitic acid, (E)-
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Record name 1-Propene-1,2,3-tricarboxylic acid, (1E)-
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Melting Point

194-195 °C (WITH DECOMP), 187 - 191 °C
Record name ACONITIC ACID
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Record name trans-Aconitic acid
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Synthesis routes and methods

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two
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trifluoromethanesulfonic acid thioanisole m-cresol
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[Compound]
Name
peptide
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0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
10 mL
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,860
Citations
C Geng, Z Jin, M Gu, J Li, S Tang, Q Guo, Y Zhang… - Metabolic …, 2023 - Elsevier
… (A) The biosynthesis pathway of itaconic acid and proposed engineering strategy for trans-aconitic acid production in A. terreus. (B) Construction of aconitic acid-producing strain by …
Number of citations: 2 www.sciencedirect.com
W Piang-Siong, P De Caro, A Marvilliers, X Chasseray… - Food Chemistry, 2017 - Elsevier
The antioxidant properties of trans-aconitic acid (TAA) alone or in the presence of usual antioxidants were assessed by DPPH radical dot assay. The IC 50 value equal to 70 mM was …
Number of citations: 31 www.sciencedirect.com
G Montoya, J Londono, P Cortes… - Journal of agricultural …, 2014 - ACS Publications
… As a principal and more abundant organic acid in sugar cane juice, trans-aconitic acid (TAA) has been studied for use as a plasticizer in the polymer industry.2 However, up to now no …
Number of citations: 20 pubs.acs.org
S Misra, T Sanyal, D Sarkar, PK Bhattacharya… - … medicine and metabolic …, 1989 - Elsevier
… The present study was undertaken with the antimetabolite trans-aconitic acid (TAA) which inhibits the enzyme aconitase. The enzymes of the TCA cycle have been demonstrated in …
Number of citations: 16 www.sciencedirect.com
R Burau, PR Stout - Science, 1965 - science.org
… We donot now propose that the high content of trans-aconitic acid inearly spring grasses is … on grasses must be able to cope with transaconitic acid either directly or through rumen or …
Number of citations: 73 www.science.org
C Du, S Cao, X Shi, X Nie, J Zheng, Y Deng… - Journal of Biological …, 2017 - ASBMB
trans-Aconitic acid (TAA) is an isomer of cis-aconitic acid (CAA), an intermediate of the tricarboxylic acid cycle that is synthesized by aconitase. Although TAA production has been …
Number of citations: 38 www.jbc.org
TSC Bortolo, R Marchiosi, J Viganó… - Plant Physiology and …, 2018 - Elsevier
… of trans-aconitic acid on Glycine max are unknown. We conducted a hydroponic experiment to evaluate the effects of 2.5–10 mM trans-aconitic acid on … by trans-aconitic acid significantly …
Number of citations: 11 www.sciencedirect.com
DP de Oliveira, T do Valle Moreira, NV Batista… - Biomedicine & …, 2018 - Elsevier
… In conclusion, esterification of trans-aconitic acid with alcohols … with the diesters of trans-aconitic acid, suggest that these … one abundant constituent of its leaves, trans-aconitic acid. …
Number of citations: 14 www.sciencedirect.com
K Kobayashi, J Maruebi, K Kirimura - ChemistrySelect, 2016 - Wiley Online Library
… As mentioned above, both of these industrial processes for trans-aconitic acid synthesis … of trans-aconitic acid, we have been studying the bioproduction of trans-aconitic acid from citric …
S Kar, K Kar, PK Bhattacharya… - Antimicrobial agents and …, 1993 - Am Soc Microbiol
… We previously reported the effectiveness of trans-aconitic acid (TAA) as an antileishmanial … ) prompted us to test the efficacy of trans-aconitic acid (TAA) as an antileishmanial agent with …
Number of citations: 18 journals.asm.org

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